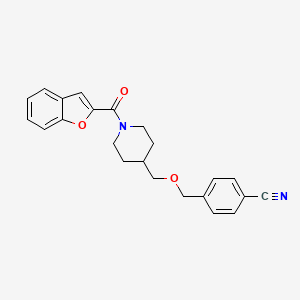
4-(((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile represents a significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N2O4, with a molecular weight of approximately 396.48 g/mol . The structural complexity includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Piperidine ring : Frequently found in various bioactive compounds.
- Benzonitrile group : Imparts additional chemical properties that enhance biological interactions.
Synthesis
The synthesis of this compound involves several critical steps:
- Formation of Benzofuran-2-carbonyl Chloride : Benzofuran reacts with thionyl chloride.
- Formation of Piperidin-4-ylmethylamine : Piperidine is reacted with formaldehyde and hydrogen cyanide.
- Coupling Reaction : The benzofuran derivative is coupled with piperidin-4-ylmethylamine.
- Finalization : The product is reacted with ethyl chloroacetate in the presence of a base to yield the final compound.
Antimicrobial Efficacy
Recent studies have demonstrated that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Enzyme Interaction Analysis
Research has shown that the compound interacts with specific enzymes involved in cancer progression. It acts as an inhibitor, leading to reduced cell proliferation in vitro. Notably, it was found to inhibit the activity of enzymes linked to tumor growth, suggesting its potential application in cancer therapy.
Cytotoxicity and Apoptosis Induction
In vitro studies on various cancer cell lines revealed that the compound effectively induces apoptosis and causes cell cycle arrest. For example, it was observed that treatment with the compound resulted in:
- G1/S phase arrest : 51.23% of cells were arrested compared to 42.99% in control groups.
- Pre-G1 phase apoptosis : 24.71% of cells were found in this phase after exposure, indicating significant apoptotic activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(1-(benzofuran-pyridinylmethyl)piperidin-4-yl) | Incorporates pyridine instead of benzene | Potential for different biological activity |
| N-(1-(benzofuran-pyrimidinylmethyl)piperidin) | Contains a pyrimidine structure | Variations in biological activity observed |
| N-(1-(benzofuran-methyl)piperidin) | Lacks carbonyl linkage | Reduced potency compared to the target compound |
Study 1: Antimicrobial Activity
A controlled study evaluated the antimicrobial efficacy against a panel of bacterial strains, revealing potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with MIC values aligning closely with those of conventional antibiotics.
Study 2: Cancer Cell Line Studies
In another study focusing on breast and ovarian cancer cell lines (MDA-MB-231, MCF-7, COV318), the compound exhibited notable antiproliferative effects, with IC50 values ranging from 19.9 µM to 75.3 µM, demonstrating its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c24-14-17-5-7-18(8-6-17)15-27-16-19-9-11-25(12-10-19)23(26)22-13-20-3-1-2-4-21(20)28-22/h1-8,13,19H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVUUDAXWHEQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













